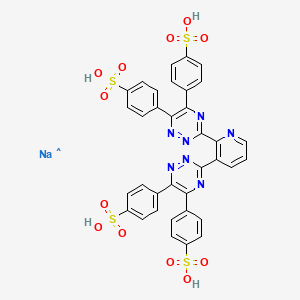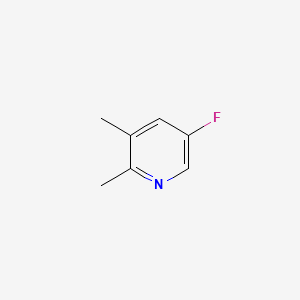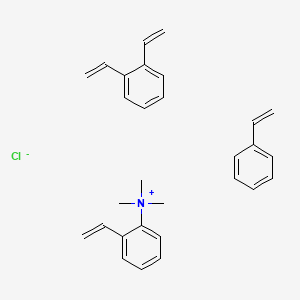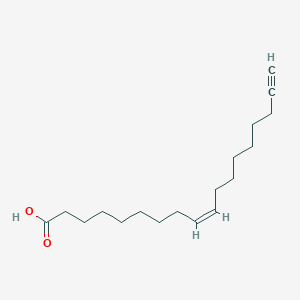
Oleic Acid Alkyne
Overview
Description
Oleic Acid Alkyne is a derivative of oleic acid, characterized by the presence of a terminal alkyne group. This compound is a colorless to pale yellow liquid at room temperature and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . The terminal alkyne group makes it a valuable compound for various chemical reactions, particularly in click chemistry .
Mechanism of Action
Target of Action
Oleic Acid Alkyne, also known as (Z)-octadec-9-en-17-ynoic acid, is a form of oleic acid with an ω-terminal alkyne . The primary targets of this compound are the genes involved in fatty acid oxidation (FAO) and inflammation mediators .
Mode of Action
This compound interacts with its targets by upregulating the expression of genes causing FAO through the deacetylation of PGC1α by PKA-dependent activation of the SIRT1-PGC1α complex . It also has the ability to regulate the expression of E-selectin and sICAM, which are inflammatory mediators .
Biochemical Pathways
The compound affects the biochemical pathways related to fatty acid oxidation and inflammation. It upregulates the expression of genes causing FAO, leading to increased fatty acid metabolism . It also regulates the expression of E-selectin and sICAM, thereby affecting the inflammatory response .
Pharmacokinetics
It is known that oleic acid can be hydroxylated by a microsomal cytochrome p-450-dependent system (ω-oah) This suggests that this compound may also undergo similar metabolic processes
Result of Action
The action of this compound results in increased fatty acid metabolism and regulation of inflammation. By upregulating the genes involved in FAO, it promotes the breakdown of fatty acids . By regulating the expression of E-selectin and sICAM, it can potentially reduce inflammation .
Biochemical Analysis
Biochemical Properties
Oleic Acid Alkyne participates in various biochemical reactions. The terminal alkyne group can be used in click chemistry linking reactions, tagging oleic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity . It interacts with several enzymes, proteins, and other biomolecules, playing a vital role in the biosynthesis of alkyne-containing natural products .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce lipid droplet formation in bovine satellite cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is involved in the biosynthetic enzymes and pathways for alkyne formation . Furthermore, it participates in the regulation of molecular pathways in mitochondrial and endothelial functioning against insulin resistance and diabetes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the addition of oleic acid results in the formation of lipid droplets in bovine satellite cells, and the triglyceride content shows a dose-dependent relationship with the concentration of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, oleic acid-containing semisolid dosage forms have shown in vivo anti-inflammatory effect via glucocorticoid receptor in a UVB radiation-induced skin inflammation model .
Metabolic Pathways
This compound is involved in several metabolic pathways. It upregulates the expression of genes causing fatty acid oxidation (FAO) by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The terminal alkyne group can be used in click chemistry linking reactions, which allows for the tagging of oleic acid with fluorescent or biotinylated labels for analysis of its transport and distribution .
Subcellular Localization
Current studies involve the use of alkyne fatty acids and click chemistry to label lipoproteins in bacterial cells , which could provide insights into the subcellular localization of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleic Acid Alkyne can be synthesized through the modification of oleic acidThis can be achieved through a series of chemical reactions, including halogenation followed by elimination reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process typically starts with the halogenation of oleic acid to form a dihaloalkane intermediate, which is then subjected to a double elimination reaction to introduce the alkyne group .
Chemical Reactions Analysis
Types of Reactions: Oleic Acid Alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The terminal alkyne group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium in liquid ammonia can be used for reduction.
Substitution: Sodium amide in liquid ammonia is commonly used for nucleophilic substitution
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes
Scientific Research Applications
Oleic Acid Alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Utilized in the study of lipid metabolism and signaling pathways.
Medicine: Employed in drug discovery and development, particularly in the creation of bioconjugates.
Industry: Used in the production of advanced materials and as a precursor for various chemical syntheses
Comparison with Similar Compounds
- Linoleic Acid Alkyne
- Stearic Acid Alkyne
- Palmitic Acid Alkyne
Comparison: this compound is unique due to its monounsaturated nature, which provides a balance between reactivity and stability. In contrast, Linthis compound, being polyunsaturated, is more reactive but less stable. Stearic Acid Alkyne and Palmitic Acid Alkyne, being saturated, are more stable but less reactive compared to this compound .
Properties
IUPAC Name |
(Z)-octadec-9-en-17-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWNXWGQBCLLBN-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)
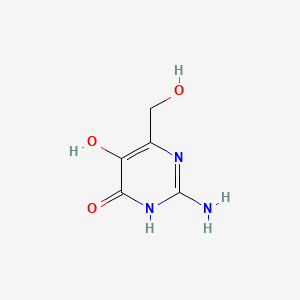

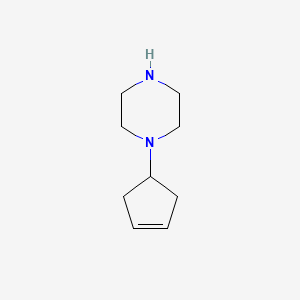
![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)
![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)
![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)
